

# Research-Grade AC-178335: A Guide to Procurement and Application

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## Compound of Interest

Compound Name: AC-178335

Cat. No.: B1664770

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the research-grade somatostatin (SRIF) antagonist, **AC-178335**. It is intended to guide researchers in sourcing this compound and applying it effectively in their experimental workflows.

## Sourcing and Procurement of AC-178335

Identifying a reliable supplier of high-purity **AC-178335** is crucial for obtaining reproducible experimental results. Several reputable vendors specialize in providing research-grade biochemicals. Below is a summary of key information for potential suppliers. Researchers are advised to request a certificate of analysis (CoA) from any supplier to confirm purity and other quality control parameters before purchase.

Supplier	Product Name	Catalog Number	Purity	Available Quantities	Price (USD)
MedchemExpress	AC-178335	HY-125673	>98% (as per general product information, request CoA for batch-specific data)	50 mg, 100 mg, 250 mg	Request Quote
TargetMol	AC-178335	T26536	>98% (as per general product information, request CoA for batch-specific data)	25 mg	\$1,520
MyBioSource	AC-178335, inhibitor	MBS5776267	Information not readily available, request datasheet or CoA	Inquire for details	Inquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Overview of AC-178335

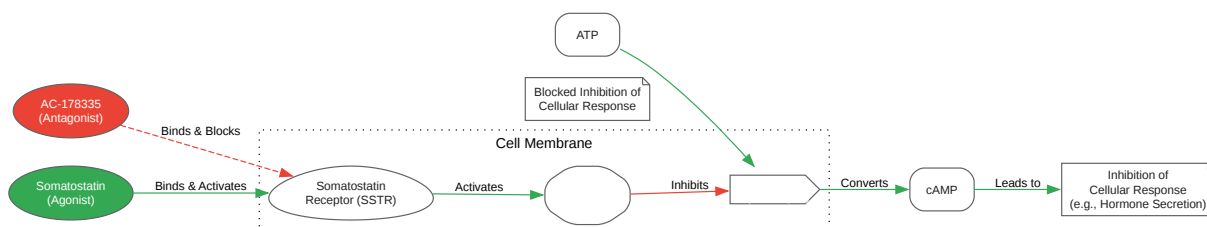
**AC-178335** is a potent and selective antagonist of the somatostatin receptor (SSTR). It functions by competitively binding to SSTRs, thereby blocking the inhibitory effects of the endogenous ligand, somatostatin (also known as somatotropin release-inhibiting factor, SRIF).

Key Quantitative Data:

Parameter	Value	Reference
Binding Affinity (K <sub>i</sub> )	172 nM	[1]
In Vitro Potency (IC <sub>50</sub> )	5.1 μM (for blocking SRIF inhibition of adenylate cyclase)	[1]

## Signaling Pathway of Somatostatin Receptor Antagonism

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by somatostatin, initiate a signaling cascade that typically leads to the inhibition of adenylate cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. **AC-178335**, as an antagonist, prevents this cascade from occurring.



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Caption: Mechanism of **AC-178335** action on the somatostatin receptor signaling pathway.

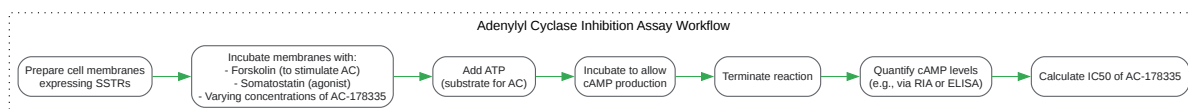
## Experimental Protocols

The following protocols are based on the methodologies described in the foundational study by Baumbach et al. (1998), which first characterized **AC-178335**. [1]

## In Vitro Adenylyl Cyclase Inhibition Assay

This assay is used to determine the ability of **AC-178335** to block the somatostatin-mediated inhibition of adenylyl cyclase.

Experimental Workflow:



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Caption: Workflow for the in vitro adenylyl cyclase inhibition assay.

Methodology:

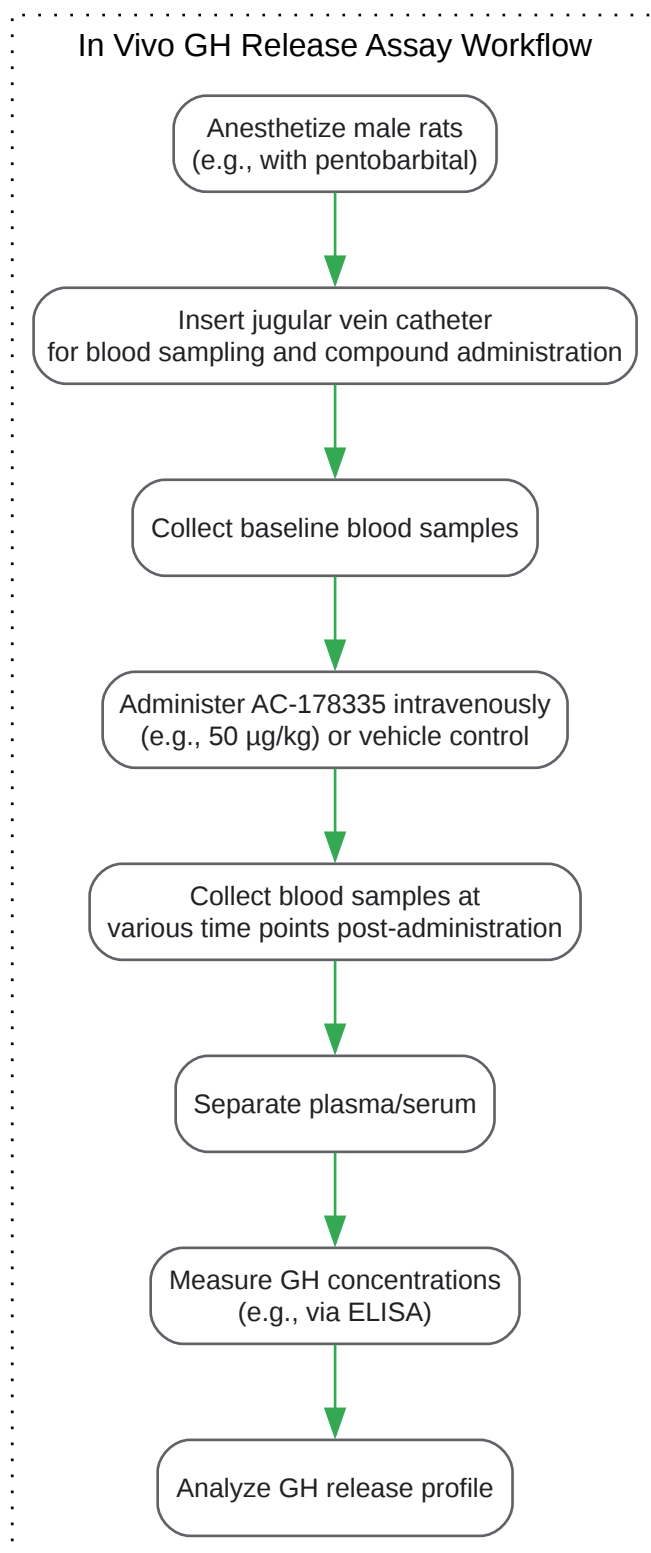
- Cell Membrane Preparation: Prepare membranes from cells endogenously or recombinantly expressing somatostatin receptors (e.g., CHO-K1 cells transfected with the SSTR2 subtype).
- Reaction Mixture: In a final volume of 100  $\mu\text{L}$ , combine the following in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM  $\text{MgCl}_2$ , 1 mM ATP, 10 mM phosphocreatine, and 50 U/mL creatine phosphokinase):
  - Cell membranes (typically 10-50  $\mu\text{g}$  of protein).
  - Forskolin (to stimulate adenylyl cyclase, e.g., 1  $\mu\text{M}$ ).
  - A fixed concentration of somatostatin (e.g., 10 nM).
  - Varying concentrations of **AC-178335** (e.g., from 1 nM to 100  $\mu\text{M}$ ).
- Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., 100 mM HCl).

- **cAMP Quantification:** Measure the amount of cAMP produced using a commercially available cAMP radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
- **Data Analysis:** Plot the percentage of inhibition of the somatostatin effect against the concentration of **AC-178335**. Calculate the IC50 value, which is the concentration of the antagonist that causes 50% reversal of the somatostatin-induced inhibition.

## In Vivo Growth Hormone (GH) Release Assay in Anesthetized Rats

This protocol is designed to assess the in vivo efficacy of **AC-178335** in blocking the tonic inhibitory effect of endogenous somatostatin on growth hormone secretion.

Experimental Workflow:



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Caption: Workflow for the in vivo growth hormone release assay in rats.

### Methodology:

- **Animal Preparation:** Use adult male rats (e.g., Sprague-Dawley, 250-300g). Anesthetize the animals with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).
- **Catheterization:** Surgically implant a catheter into the jugular vein for intravenous administration of the test compound and for serial blood sampling.
- **Acclimation and Baseline Sampling:** Allow the animals to stabilize for at least 30 minutes after surgery. Collect one or two baseline blood samples (e.g., 200  $\mu$ L) through the catheter.
- **Compound Administration:** Administer a bolus intravenous injection of **AC-178335** (e.g., 50  $\mu$ g/kg body weight) dissolved in a suitable vehicle (e.g., saline). A control group should receive the vehicle alone.
- **Post-Dose Blood Sampling:** Collect blood samples at regular intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes) after the injection.
- **Sample Processing:** Immediately centrifuge the blood samples to separate the plasma or serum. Store the samples at -20°C or lower until analysis.
- **Growth Hormone Measurement:** Determine the concentration of growth hormone in the plasma or serum samples using a species-specific GH ELISA kit, following the manufacturer's protocol.
- **Data Analysis:** Plot the mean GH concentration over time for both the **AC-178335** treated and vehicle control groups. Analyze the data for a statistically significant increase in GH levels in the treated group compared to the control group.

## Conclusion

**AC-178335** is a valuable research tool for investigating the physiological roles of the somatostatin system. By carefully selecting a reputable supplier and following established protocols, researchers can effectively utilize this antagonist to elucidate the impact of somatostatin signaling in various biological processes.

Disclaimer: **AC-178335** is for research use only and is not intended for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

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## References

- 1. researchgate.net [researchgate.net]
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